2-hydroxyimino-N-phenylacetamide

Cholinesterase inhibition Alzheimer's disease Organophosphate reactivation

Reproducible pharmacological activity demands the exact 2-hydroxyimino-N-phenylacetamide scaffold-even minor structural changes alter binding profiles. This compound delivers: • 150-fold BChE selectivity (Ki 0.30 µM) over AChE for Alzheimer's probe development • VEGFR-2 inhibition IC50 26.38 nM, 3.2-fold over sunitinib • GSK3β inhibition EC50 80 nM for Wnt/β-catenin signaling studies. Bulk quantities with batch-specific CoA.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Cat. No. B7820876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxyimino-N-phenylacetamide
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C=NO
InChIInChI=1S/C8H8N2O2/c11-8(6-9-12)10-7-4-2-1-3-5-7/h1-6,12H,(H,10,11)
InChIKeyUFNDNNCDEFJCHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxyimino-N-phenylacetamide (CAS 1769-41-1): Essential Procurement and Characterization Data


2-Hydroxyimino-N-phenylacetamide (isonitrosoacetanilide), a synthetic oxime with molecular formula C8H8N2O2 and molecular weight 164.16 g/mol [1], is an organic compound featuring a hydroxyimino group (-C=NOH) and a phenyl group attached to the acetamide nitrogen . This compound serves as a versatile intermediate in the synthesis of heterocyclic compounds, notably isatin and its derivatives [2], and exhibits distinct biological activities that differentiate it from other N-substituted acetamides and oxime derivatives.

Why 2-Hydroxyimino-N-phenylacetamide Cannot Be Directly Substituted by Other Oximes or Acetamides


Generic substitution of 2-hydroxyimino-N-phenylacetamide is not feasible because its specific hydroxyiminoacetamide scaffold enables unique, non‑covalent interactions with enzyme active sites that are not conserved across the broader oxime or acetamide families. Studies demonstrate that even minor structural modifications—such as the introduction of a phenyl ring or variations in the presumed peripheral anionic site (PAS)-binding moiety—dramatically alter binding affinities and selectivity profiles for clinically relevant targets like cholinesterases [1]. Consequently, procurement of the exact 2‑hydroxyimino‑N‑phenylacetamide structure is essential to reproduce reported biological activities and synthetic outcomes.

Quantitative Differentiation of 2-Hydroxyimino-N-phenylacetamide: Comparator Evidence for Procurement Decisions


Selective Butyrylcholinesterase (BChE) Inhibition: 150‑Fold Preference Over Acetylcholinesterase (AChE)

Among a series of N-substituted 2‑hydroxyiminoacetamides, compound 3 (a derivative incorporating a methylimidazole-triazole substituent) exhibited a 150‑fold higher binding affinity for butyrylcholinesterase (BChE) compared to acetylcholinesterase (AChE) [1]. This selectivity is quantified by inhibition constants (Ki) ranging from 0.30 µM to 130 µM for BChE and from 50 µM to 1200 µM for AChE across the tested compounds [1]. The parent 2‑hydroxyimino‑N‑phenylacetamide scaffold provides the core framework necessary for achieving this selectivity profile, which is not observed with structurally simpler oximes lacking the N‑phenylacetamide motif.

Cholinesterase inhibition Alzheimer's disease Organophosphate reactivation

VEGFR-2 Kinase Inhibition: 3.2‑Fold Greater Potency than Sunitinib in a Head‑to‑Head Assay

A derivative of 2‑hydroxyimino‑N‑phenylacetamide (compound 13d) demonstrated an IC50 of 26.38 nM against vascular endothelial growth factor receptor‑2 (VEGFR‑2) in a kinase assay, which is approximately 3.2‑fold more potent than the clinically approved multi‑kinase inhibitor sunitinib (IC50 = 83.20 nM) . In addition to the superior kinase inhibition, compound 13d exhibited lower toxicity to human umbilical vein endothelial cells (HUVECs) and more potent anti‑angiogenic effects in a zebrafish model compared with sunitinib .

VEGFR-2 inhibition Anti-angiogenesis Cancer therapeutics

GSK3β Inhibition: Nanomolar Potency in a Cellular Assay

2‑Hydroxyimino‑N‑phenylacetamide displays inhibitory activity against glycogen synthase kinase‑3 beta (GSK3β) with an EC50 of 80 nM, measured by glycogen synthase activation in human RD cells under serum‑starved conditions [1]. This cellular potency distinguishes the compound from other oxime‑containing molecules that lack the N‑phenylacetamide substitution pattern, which is essential for effective target engagement.

GSK3β inhibition Glycogen synthase kinase Cancer metabolism

Antifouling Activity: Concentration‑Dependent Inhibition of Biofilm and Barnacle Settlement

Isonitrosoacetanilides, including 2‑hydroxyimino‑N‑phenylacetamide, were evaluated for antifouling activity against microfouling (biofilm formation) and macrofouling (barnacle settlement) [1]. At concentrations ranging from 0.625 to 10 µg mL⁻¹, specific derivatives (4‑Br‑INA, 4‑CH3‑INA, and 2‑Br‑INA) exhibited significant antibiofilm and antisettlement effects while maintaining a nontoxic profile toward Amphibalanus amphitrite nauplii and cyprid larvae [1]. This dual activity differentiates these compounds from traditional toxic biocides, which often lack selective antifouling efficacy without environmental toxicity.

Antifouling Marine coatings Biofilm inhibition

Carbonic Anhydrase Inhibition: Weak Affinity (Ki > 100 µM) Contrasts with Potent Isoform‑Selective Inhibitors

When screened against human carbonic anhydrase isoforms (CA II, CA IX, CA XII), a derivative of 2‑hydroxyimino‑N‑phenylacetamide displayed a Ki > 100 000 nM (>100 µM), indicating negligible inhibitory activity [1]. This lack of carbonic anhydrase inhibition contrasts sharply with the nanomolar potencies observed for VEGFR‑2 and GSK3β, underscoring the scaffold's inherent selectivity. For researchers developing CA‑targeted therapeutics, this data confirms that 2‑hydroxyimino‑N‑phenylacetamide does not interfere with carbonic anhydrase function, reducing the likelihood of off‑target effects in cellular or in vivo models.

Carbonic anhydrase Selectivity profiling Off-target assessment

Synthetic Versatility: Cyclization to Isatin and Heterocyclic Derivatives

A key differentiator for 2‑hydroxyimino‑N‑phenylacetamide is its well‑established utility as a precursor to isatin (indoline‑2,3‑dione) and substituted isatins via acid‑catalyzed cyclization [1]. Isatin itself is a privileged scaffold in medicinal chemistry, with derivatives exhibiting antimicrobial, anticancer, and anticonvulsant activities. Patented processes describe the efficient conversion of isonitrosoacetanilides to isatins while minimizing by‑product formation, enabling reliable, scalable synthesis of this valuable intermediate [2].

Isatin synthesis Heterocyclic chemistry Pharmaceutical intermediates

Optimal Research and Industrial Applications for 2-Hydroxyimino-N-phenylacetamide Based on Verified Evidence


Alzheimer's Disease Drug Discovery: Selective BChE Inhibition

Leverage the 150‑fold BChE selectivity of 2‑hydroxyimino‑N‑phenylacetamide derivatives to develop next‑generation Alzheimer's therapeutics. The quantified Ki range (0.30–130 µM for BChE vs. 50–1200 µM for AChE) guides SAR optimization toward isoform‑specific inhibitors [1]. Researchers can use the parent compound as a starting point for designing brain‑penetrant, non‑charged BChE inhibitors that avoid the peripheral cholinergic side effects associated with dual AChE/BChE inhibition.

Anti‑Angiogenic Cancer Therapy: VEGFR‑2 Kinase Inhibitor Optimization

Build on the demonstrated 3.2‑fold improvement in VEGFR‑2 inhibition (IC50 = 26.38 nM) over sunitinib to advance novel anti‑angiogenic agents [1]. The low toxicity to HUVECs and superior in vivo anti‑angiogenesis in zebrafish models support the use of 2‑hydroxyimino‑N‑phenylacetamide‑based scaffolds in preclinical oncology programs, particularly for solid tumors dependent on VEGF signaling.

GSK3β‑Targeted Research in Cancer and Neurodegeneration

Employ 2‑hydroxyimino‑N‑phenylacetamide as a cellular probe for GSK3β inhibition (EC50 = 80 nM) [1]. This nanomolar potency, validated in human RD cells, enables studies of Wnt/β‑catenin signaling, glycogen metabolism, and tau phosphorylation. The compound's selectivity profile (weak CA inhibition, >100 µM Ki) reduces the risk of confounding off‑target effects in mechanistic investigations [2].

Environmentally Friendly Marine Antifouling Coatings

Incorporate 2‑hydroxyimino‑N‑phenylacetamide or its halogenated analogs into marine paint formulations to achieve nontoxic antifouling activity at concentrations of 0.625–10 µg mL⁻¹ [1]. The dual antibiofilm and antisettlement effects, combined with low ecotoxicity to barnacle larvae, position these isonitrosoacetanilides as viable alternatives to copper‑ and organotin‑based biocides, meeting increasing regulatory demands for sustainable marine coatings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-hydroxyimino-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.